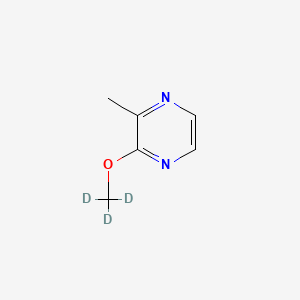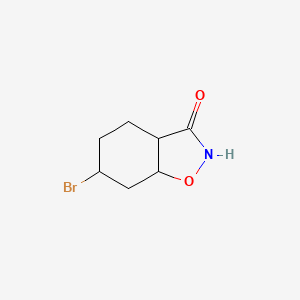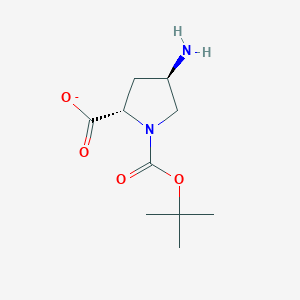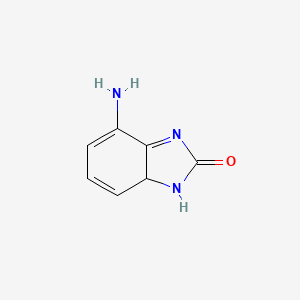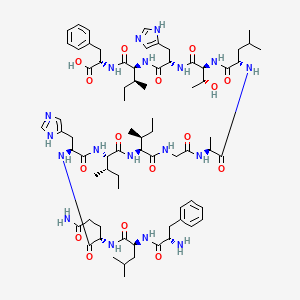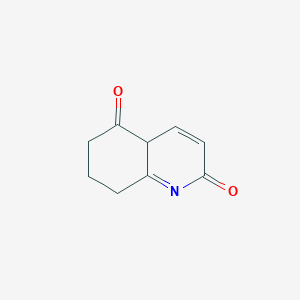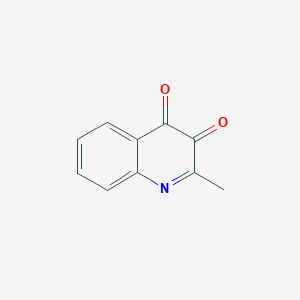
2-Methylquinoline-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoline-3,4-dione is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. The compound has a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety, and is substituted with a methyl group at the 2-position and carbonyl groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-3,4-dione can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with suitable reagents. For instance, the reaction of 2-aminobenzophenone with acetic anhydride under acidic conditions can yield this compound . Another method involves the use of transition metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3,4-trione derivatives under strong oxidizing conditions.
Reduction: Reduction of the carbonyl groups can yield 2-methylquinoline-3,4-diol.
Substitution: Electrophilic substitution reactions can occur at the 5 and 8 positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2,3,4-trione derivatives.
Reduction: 2-Methylquinoline-3,4-diol.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Methylquinoline-3,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylquinoline-3,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Methylquinoline-3,4-dione can be compared with other quinoline derivatives:
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-methylquinoline-3,4-dione |
InChI |
InChI=1S/C10H7NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5H,1H3 |
InChI Key |
XUHCHCFOCDKNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12361144.png)
